
5,7-Dimethoxy-2-oxo-2H-1-benzopyran-8-carbaldehyde
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Overview
Description
5,7-Dimethoxy-2-oxo-2H-1-benzopyran-8-carbaldehyde: is a chemical compound belonging to the class of organic compounds known as coumarins and derivatives. These compounds are characterized by a 1-benzopyran moiety with a ketone group at the C2 carbon atom. Coumarins are widely found in nature and have been employed in various medicinal and industrial applications due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-8-carbaldehyde can be achieved through several methods. One common approach involves the alkylation of o-lithio 3,5-dimethoxy-N-methyl benzamide with methylene cyclohexane oxide, followed by alkaline hydrolysis . Another method includes the reaction of 7-hydroxy-2-oxo-2H-chromene-8-carbaldehyde with ethyl-2-cyano acetate in acetone .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is often employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-8-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halides and acids are used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,7-Dimethoxy-2-oxo-2H-1-benzopyran-8-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Employed in the production of perfumes, fabric conditioners, and other industrial products.
Mechanism of Action
The mechanism of action of 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-8-carbaldehyde involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes and interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial activity.
Comparison with Similar Compounds
Coumarin (2H-1-benzopyran-2-one): The parent compound of the coumarin family.
7-Hydroxycoumarin (Umbelliferone): A naturally occurring coumarin with hydroxyl groups.
6,7-Dimethoxy-2H-1,3-benzodioxole-5-carbaldehyde: A structurally similar compound with a benzodioxole moiety.
Uniqueness: 5,7-Dimethoxy-2-oxo-2H-1-benzopyran-8-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
88140-30-1 |
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Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
5,7-dimethoxy-2-oxochromene-8-carbaldehyde |
InChI |
InChI=1S/C12H10O5/c1-15-9-5-10(16-2)8(6-13)12-7(9)3-4-11(14)17-12/h3-6H,1-2H3 |
InChI Key |
KXNJWEKEQVTBOI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C2=C1C=CC(=O)O2)C=O)OC |
Origin of Product |
United States |
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